molecular formula C24H20ClN3O4 B12459506 (3R,3aR,6R,6aR)-6-((6-([1,1'-biphenyl]-4-yl)-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol

(3R,3aR,6R,6aR)-6-((6-([1,1'-biphenyl]-4-yl)-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol

Cat. No.: B12459506
M. Wt: 449.9 g/mol
InChI Key: VEGCGBKTFKSLJB-MCEIDBOGSA-N
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Description

(3R,3aR,6R,6aR)-6-[(6-{[1,1’-biphenyl]-4-yl}-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)oxy]-hexahydrofuro[3,2-b]furan-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrofurofuran ring system, a biphenyl group, and an imidazopyridine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aR,6R,6aR)-6-[(6-{[1,1’-biphenyl]-4-yl}-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)oxy]-hexahydrofuro[3,2-b]furan-3-ol typically involves multiple steps, including the formation of the hexahydrofurofuran ring, the introduction of the biphenyl group, and the attachment of the imidazopyridine moiety. Common synthetic routes may involve:

    Formation of the Hexahydrofurofuran Ring: This step often involves cyclization reactions under acidic or basic conditions.

    Introduction of the Biphenyl Group: This can be achieved through Suzuki coupling reactions using palladium catalysts.

    Attachment of the Imidazopyridine Moiety: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3R,3aR,6R,6aR)-6-[(6-{[1,1’-biphenyl]-4-yl}-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)oxy]-hexahydrofuro[3,2-b]furan-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the imidazopyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could enable it to bind to specific biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for the development of new drugs for various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (3R,3aR,6R,6aR)-6-[(6-{[1,1’-biphenyl]-4-yl}-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)oxy]-hexahydrofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,3aR,6R,6aR)-6-[(6-{[1,1’-biphenyl]-4-yl}-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)oxy]-hexahydrofuro[3,2-b]furan-3-ol: This compound itself.

    Other Imidazopyridine Derivatives: Compounds with similar imidazopyridine moieties.

    Biphenyl Compounds: Compounds containing biphenyl groups.

Uniqueness

The uniqueness of (3R,3aR,6R,6aR)-6-[(6-{[1,1’-biphenyl]-4-yl}-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)oxy]-hexahydrofuro[3,2-b]furan-3-ol lies in its combination of structural features, including the hexahydrofurofuran ring, biphenyl group, and imidazopyridine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

(3R,3aR,6R,6aR)-6-[[7-chloro-6-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

InChI

InChI=1S/C24H20ClN3O4/c25-19-16(15-8-6-14(7-9-15)13-4-2-1-3-5-13)10-26-23-20(19)27-24(28-23)32-18-12-31-21-17(29)11-30-22(18)21/h1-10,17-18,21-22,29H,11-12H2,(H,26,27,28)/t17-,18-,21-,22-/m1/s1

InChI Key

VEGCGBKTFKSLJB-MCEIDBOGSA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=NC=C(C(=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O

Canonical SMILES

C1C(C2C(O1)C(CO2)OC3=NC4=NC=C(C(=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O

Origin of Product

United States

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